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Compound of Interest

Compound Name: Tris(dimethylamino)silane

Cat. No.: B081438

This technical support center provides troubleshooting guidance and frequently asked
guestions to assist researchers, scientists, and drug development professionals in optimizing
the Atomic Layer Deposition (ALD) growth rate of films using Tris(dimethylamino)silane
(TDMAS) as a precursor.

Troubleshooting Guide

This guide addresses common issues encountered during TDMAS ALD experiments.
Issue: Low Growth Per Cycle (GPC)
o Possible Cause 1: Incomplete Precursor Saturation.

o Solution: The surface may not be fully saturated with the TDMAS precursor during each
cycle. Increase the TDMAS pulse time to ensure sufficient exposure. It is crucial to
perform a saturation curve experiment by systematically varying the pulse time while
keeping other parameters constant to find the minimum time required for a saturated
growth rate. For instance, one study noted that even after a 2-second pulse, the growth
rate was not saturated, but saturation was achieved with a 400 ms pulse when a "hold"
step was introduced.[1]

e Possible Cause 2: Inefficient Oxidant Reaction.
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o Solution: The choice of oxidant and its reactivity play a significant role. Water (Hz20) as a
co-reactant can be inefficient in removing SiH* surface species, leading to lower growth
rates and film impurities.[2][3] Consider using more potent oxidants like hydrogen peroxide
(H202) or ozone (Os). For thermal ALD with ozone, deposition rates are typically in the
range of 0.05-0.15 nm per cycle.[4][5] In plasma-enhanced ALD (PEALD), oxygen plasma
can also be effective.

o Possible Cause 3: Sub-optimal Deposition Temperature.

o Solution: The ALD process has a specific temperature window for optimal, self-limiting
growth. Operating outside this window can lead to low GPC. For TDMAS with an H20:2
oxidant, the growth rate has been shown to increase from 0.8 A/cycle at 150 °C to 1.8
Alcycle at 550 °C.[2][3] With ozone, a stable growth rate of approximately 0.9 A/cycle is
observed up to 600 °C.[6] It is recommended to perform a temperature series to identify
the optimal processing window for your specific setup and co-reactant.

Issue: Film Non-Uniformity
e Possible Cause 1: Inadequate Purge Times.

o Solution: Insufficient purge times can lead to precursor mixing in the gas phase, causing
Chemical Vapor Deposition (CVD)-like growth and non-uniform films. Increase the purge
time after both the TDMAS and the co-reactant pulses to ensure all unreacted precursors
and byproducts are removed from the chamber.

e Possible Cause 2: Precursor Condensation.

o Solution: If the precursor delivery lines are colder than the TDMAS source, the precursor
may condense, leading to inconsistent dosing and non-uniformity. Ensure all delivery lines
are heated to a temperature above the precursor's dew point.

Issue: High Film Impurity Levels (e.g., Carbon, Nitrogen)
e Possible Cause 1: Incomplete Ligand Removal.

o Solution: The dimethylamino ligands of TDMAS need to be fully reacted and removed by
the co-reactant. Using a more reactive oxidant like ozone or an oxygen plasma can
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enhance the removal of carbon- and nitrogen-containing ligands. For example, using
ozone with TDMAS can produce stoichiometric SiOz films with no carbon or nitrogen
impurities detected by XPS.[6]

e Possible Cause 2: Precursor Decomposition at High Temperatures.

o Solution: At very high temperatures, the TDMAS precursor can thermally decompose,
leading to increased impurity incorporation and a loss of ALD self-limiting behavior. For
TDMAS with ozone, thermal decomposition has been observed at 700 °C, resulting in a
significant increase in growth rate and the detection of carbon and nitrogen impurities.[6] It
is crucial to operate within the established ALD temperature window to avoid this.

Frequently Asked Questions (FAQs)

Q1: What is the typical ALD temperature window for TDMAS?

The optimal ALD temperature window for TDMAS depends heavily on the co-reactant used:
o With H202: The process has been demonstrated in a wide range of 150-550 °C.[2][3]

o With Ozone: A stable ALD window is reported between 400 and 600 °C.[6] Below this range,
the growth rate may be lower, and above 600 °C, thermal decomposition of TDMAS can
occur.[6]

o With Plasma: PEALD processes can often be performed at lower temperatures. For
instance, SiOz deposition using TDMAS and an oxygen plasma has been investigated at
temperatures between 100-250 °C.[7]

Q2: How do different oxidants affect the TDMAS ALD growth rate?
The choice of oxidant is critical:

o Water (H20): Generally results in a lower growth rate and can leave Si-H bonds in the film
due to incomplete reaction.[2][3]

o Hydrogen Peroxide (H202): A more effective oxidant than water, enabling higher growth
rates, particularly at elevated temperatures. The GPC can range from 0.8 to 1.8 A/cycle
between 150 °C and 550 °C.[2][3]
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e Ozone (Os3): A highly reactive oxidant that allows for the deposition of high-quality films with
good conformality. With TDMAS, a growth rate of about 0.9 A/cycle is achievable in the 400-
600 °C range.[6]

o Oxygen Plasma (in PEALD): Offers a low-temperature deposition route. The growth rate can
be influenced by plasma power and exposure time.

Q3: What are the recommended starting parameters for a TDMAS ALD process?
While optimal parameters are system-dependent, here are some general starting points:

o TDMAS Pulse: Start with a pulse time of 0.5 - 1.0 seconds and perform a saturation
experiment.

e Purge Time: A purge time of 10 - 20 seconds is a reasonable starting point.
o Oxidant Pulse (Ozone): A pulse time of 1.0 - 5.0 seconds is a typical starting range.

o Deposition Temperature: For thermal ALD with ozone, a starting temperature of 400-500 °C
is recommended. For PEALD with oxygen plasma, you can start at a lower temperature, for
example, 150-200 °C.

Quantitative Data Summary
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Deposition

Growth Per
Precursor Co-reactant Temperature Reference(s)
Cycle (Alcycle)
(°C)
TDMAS H202 150 0.8 [2][3]
TDMAS H202 550 1.8 [2]3]
TDMAS Ozone (Os) 200-400 ~1.0-2.3 [3][6]
TDMAS Ozone (Os) 400 ~0.55-0.9 [6]
TDMAS Ozone (03) 600 ~0.9 [6]
4.6
TDMAS Ozone (03) 700 N [6]
(Decomposition)
TDMAS 02 Plasma - ~0.43 [8]

Experimental Protocols

Protocol for Determining TDMAS Pulse Saturation

o Set Initial Parameters: Fix the deposition temperature (e.g., 450 °C for an ozone-based
process), co-reactant pulse time (e.g., 2 seconds of ozone), and purge times (e.g., 15
seconds).

» Vary TDMAS Pulse Time: Perform a series of depositions with a fixed number of cycles (e.qg.,
200 cycles) while systematically varying the TDMAS pulse time (e.g., 0.1s, 0.2s, 0.4s, 0.8s,
1.5s, 3.0s).

e Measure Film Thickness: After each deposition, measure the thickness of the grown film
using an appropriate technique like ellipsometry.

e Calculate GPC: Divide the film thickness by the number of ALD cycles to obtain the Growth
Per Cycle (GPC).

e Plot and Analyze: Plot the GPC as a function of the TDMAS pulse time. The pulse time at
which the GPC no longer increases and reaches a plateau is the saturation pulse time. For
optimal process control, select a pulse time slightly longer than this saturation point.
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Caption: Troubleshooting workflow for low TDMAS ALD growth rate.
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Caption: Influence of key parameters on TDMAS ALD growth rate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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